molecular formula C15H15ClN2O3S B5882152 2-chloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide

2-chloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide

Cat. No.: B5882152
M. Wt: 338.8 g/mol
InChI Key: BDKXZWPRERLGJY-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide is an organic compound with a molecular formula of C15H15ClN2O3S It is a benzamide derivative that features a chloro group and a dimethylsulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(dimethylsulfamoyl)aniline and 2-chlorobenzoyl chloride.

    Reaction: The 4-(dimethylsulfamoyl)aniline is reacted with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide.

    Hydrolysis: Corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

2-chloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Material Science: The compound is explored for its use in the synthesis of advanced materials.

    Biological Studies: It is used in various assays to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The chloro and dimethylsulfamoyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(dimethylamino)phenyl]benzamide
  • 2-chloro-N-[4-(methylsulfamoyl)phenyl]benzamide
  • 2-chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide

Uniqueness

2-chloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide is unique due to the presence of both a chloro group and a dimethylsulfamoyl group, which confer specific chemical properties and reactivity. These functional groups make it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-chloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-18(2)22(20,21)12-9-7-11(8-10-12)17-15(19)13-5-3-4-6-14(13)16/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKXZWPRERLGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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